molecular formula C26H34O4 B12294026 Hexestrol dibutyrate CAS No. 36557-18-3

Hexestrol dibutyrate

Cat. No.: B12294026
CAS No.: 36557-18-3
M. Wt: 410.5 g/mol
InChI Key: JTBPVVVYALFNNO-UHFFFAOYSA-N
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Description

Hexestrol dibutyrate is a synthetic compound known for its estrogen receptor (ER) agonist properties. It functions as a microtubule polymerization inhibitor and has been identified as a potential carcinogen. The compound induces mitotic arrest, aneuploidy, and DNA adduct formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexestrol dibutyrate is synthesized through the esterification of hexestrol with butyric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Hexestrol dibutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hexestrol dibutyrate has a wide range of applications in scientific research:

Mechanism of Action

Hexestrol dibutyrate exerts its effects primarily through its interaction with estrogen receptors. The compound binds to ERα and ERβ with high affinity, leading to the activation of estrogen-responsive genes. This activation results in various cellular responses, including cell proliferation and differentiation. Additionally, this compound inhibits microtubule polymerization, causing mitotic arrest and subsequent cell death .

Comparison with Similar Compounds

Properties

CAS No.

36557-18-3

Molecular Formula

C26H34O4

Molecular Weight

410.5 g/mol

IUPAC Name

[4-[4-(4-butanoyloxyphenyl)hexan-3-yl]phenyl] butanoate

InChI

InChI=1S/C26H34O4/c1-5-9-25(27)29-21-15-11-19(12-16-21)23(7-3)24(8-4)20-13-17-22(18-14-20)30-26(28)10-6-2/h11-18,23-24H,5-10H2,1-4H3

InChI Key

JTBPVVVYALFNNO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)C(CC)C(CC)C2=CC=C(C=C2)OC(=O)CCC

Origin of Product

United States

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